molecular formula C20H16O6 B15169093 Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate CAS No. 647846-52-4

Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate

Cat. No.: B15169093
CAS No.: 647846-52-4
M. Wt: 352.3 g/mol
InChI Key: UIAWGJCIRJTMQU-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate (CAS: 14387-30-5) is a diester derivative featuring a central (Z)-but-2-ene-1,4-diyl group flanked by two para-substituted benzoate moieties. It is synthesized via saponification of dimethyl 4,4'-(but-2-ene-1,4-diylbis(oxy))(Z)-dibenzoate (15e), yielding a white solid with a decomposition melting point of 248°C . This compound is primarily utilized as a precursor for synthesizing ligands in coordination chemistry and small-molecule inhibitors targeting protein-protein interactions .

Properties

CAS No.

647846-52-4

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 4-[4-(4-methoxycarbonylphenyl)-4-oxobut-2-enoyl]benzoate

InChI

InChI=1S/C20H16O6/c1-25-19(23)15-7-3-13(4-8-15)17(21)11-12-18(22)14-5-9-16(10-6-14)20(24)26-2/h3-12H,1-2H3

InChI Key

UIAWGJCIRJTMQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate typically involves the esterification of 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The industrial process may also include purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate exerts its effects involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The central but-2-ene-1,4-diyl moiety can also interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Dimethyl 4,4′-(buta-1,3-diyne-1,4-diyl)dibenzoate (bdb-Me2)
  • Central Linker : Buta-1,3-diyne (C≡C–C≡C).
  • Synthesis : Prepared via Glaser coupling of methyl 3-ethynylbenzoate, achieving 91% yield .
Dimethyl 4,4'-oxydibenzoate
  • Central Linker : Ether (–O–).
  • Synthesis : Derived from Suzuki-Miyaura cross-coupling or Ullmann coupling, though low solubility complicates reactions .
Dimethyl 4,4'-azodibenzoate
  • Central Linker : Azo (–N=N–).
  • Applications : Used in photoresponsive materials due to reversible cis-trans isomerization .
Dimethyl 4,4'-(9H-carbazole-3,6-diyl)dibenzoate
  • Central Linker : Carbazole (aromatic heterocycle).
  • Synthesis : Suzuki-Miyaura cross-coupling of 3,6-dibromocarbazole and (4-(methoxycarbonyl)phenyl)boronic acid .
  • Applications : Integral to A-π-D-π-A architectures in organic electronics .
Dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)dibenzoate
  • Central Linker : Buta-1,3-diyne with meta-substitution.
  • Synthesis : Glaser coupling of methyl 3-ethynylbenzoate .
  • Properties : Higher rigidity compared to para-substituted analogues .

Physical and Chemical Properties

Compound Central Linker Melting Point (°C) Solubility Key Functional Groups
Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate (Z)-but-2-ene-1,4-diyl 248 (dec.) Moderate in THF Ester, alkene
Dimethyl 4,4′-(buta-1,3-diyne-1,4-diyl)dibenzoate Buta-1,3-diyne Not reported Low in polar solvents Ester, alkyne
Dimethyl 4,4'-oxydibenzoate Ether Not reported Poor in DMSO Ester, ether
Dimethyl 4,4'-(pyrrolo[3,2-b]pyrrole-1,4-diyl)dibenzoate Heterocyclic 320–322 Insoluble in H₂O Ester, pyrrole

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